tert-Butyltrichlorosilane

Catalog No.
S1515841
CAS No.
18171-74-9
M.F
C4H9Cl3Si
M. Wt
191.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyltrichlorosilane

CAS Number

18171-74-9

Product Name

tert-Butyltrichlorosilane

IUPAC Name

tert-butyl(trichloro)silane

Molecular Formula

C4H9Cl3Si

Molecular Weight

191.55 g/mol

InChI

InChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3

InChI Key

MOOUPSHQAMJMSL-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](Cl)(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](Cl)(Cl)Cl

Precursor for Silicon-Based Materials:

tert-Butyltrichlorosilane (TBCTS) finds extensive use in scientific research as a crucial precursor for the synthesis of various silicon-based materials, including:

  • Silicones: TBCTS is a vital starting material for the production of silicone polymers, which are widely employed in various applications due to their unique properties like heat resistance, flexibility, and electrical insulation [1].
  • Silicones are extensively used in research areas like microfluidics and lab-on-a-chip devices due to their compatibility with biological samples and their ability to create intricate microchannels [].
  • Silicene and other silicon nanostructures: TBCTS can be utilized as a precursor for the chemical vapor deposition (CVD) of silicene and other two-dimensional (2D) silicon nanomaterials, which are of significant interest in research due to their potential applications in electronics and optoelectronics [].

Functionalization of Surfaces:

The presence of the trichlorosilane group (SiCl₃) in TBCTS allows for its attachment to various surfaces, making it a valuable tool for surface functionalization in research. This functionalization process modifies the surface properties, enabling the introduction of desired functionalities like:

  • Hydrophobicity: TBCTS can be used to render surfaces water-repellent, which is crucial in applications like microfluidics and biosensors [].
  • Biocompatibility: TBCTS can be employed to improve the biocompatibility of surfaces, making them suitable for biomedical applications like implants and drug delivery systems [].
  • Chemical attachment: The trichlorosilane group can act as a coupling agent, facilitating the attachment of other molecules to the surface, which is valuable for creating tailored functionalities for specific research purposes [].

Organic Synthesis:

Beyond its role in materials science, TBCTS also serves as a valuable reagent in organic synthesis. Its unique properties, including its ability to act as a chlorinating agent and a silylating agent, make it applicable in various reactions, such as:

  • Chlorination of organic molecules: TBCTS can be used to introduce chlorine atoms into organic molecules, which can be essential for modifying their reactivity and properties [].
  • Silylation of hydroxyl groups: TBCTS reacts with hydroxyl groups (OH) to form silyl ether linkages, which can be used for protecting hydroxyl groups during organic synthesis or introducing desired functionalities.

tert-Butyltrichlorosilane is an organosilicon compound with the chemical formula C₄H₉Cl₃Si. It features a tert-butyl group attached to a silicon atom that is further bonded to three chlorine atoms. The molecular weight of tert-butyltrichlorosilane is approximately 191.56 g/mol . This compound is typically a colorless liquid at room temperature and is known for its reactivity, particularly with water, which can lead to the release of toxic gases .

The mechanism of action of tBuSiCl3 is primarily related to its role as a precursor in the synthesis of other silicon-based materials. During hydrolytic condensation, the Si-Cl bonds in tBuSiCl3 undergo hydrolysis, forming Si-O-Si linkages that lead to the cage-like structure of silsequioxanes [].

tert-Butyltrichlorosilane is a hazardous compound due to the presence of reactive Si-Cl bonds. Here are some safety concerns:

  • Toxicity: Limited data exists on the specific toxicity of tBuSiCl3. However, trichlorosilanes in general are known to be corrosive and can irritate skin, eyes, and respiratory system upon contact [].
  • Reactivity: Reacts readily with water, releasing hydrochloric acid fumes, which are corrosive and toxic.
  • Flammability: May be flammable; proper handling and storage are crucial.

  • Hydrolysis: When exposed to water, it reacts vigorously, producing hydrochloric acid and silanol compounds. This reaction is hazardous as it releases toxic gases .
  • Silylation Reactions: It can be used as a silylating agent in organic synthesis, where it introduces the tert-butyl group into various substrates .
  • Formation of Siloxanes: tert-Butyltrichlorosilane can participate in the formation of siloxanes through condensation reactions with alcohols or other silanes .

tert-Butyltrichlorosilane can be synthesized through several methods:

  • Reaction of Trimethyl Chloride and Silicon Tetrachloride: This method involves the reaction of trimethyl chloride with silicon tetrachloride under controlled conditions to yield tert-butyltrichlorosilane .
  • Silylation of Alcohols: By reacting tert-butyl alcohol with chlorosilanes, tert-butyltrichlorosilane can also be produced as a byproduct in various silylation processes .

tert-Butyltrichlorosilane finds applications in several areas:

  • Silylation Agent: It is widely used in organic synthesis as a silylating agent to introduce silicon into organic molecules.
  • Precursor for Silicones: This compound serves as a precursor for various silicone products and materials.
  • Catalyst Development: It plays a role in developing catalysts for reactions such as epoxidation due to its ability to form active intermediates .

Interaction studies involving tert-butyltrichlorosilane focus primarily on its reactivity with water and other nucleophiles. The hydrolysis reaction can lead to significant environmental concerns due to the release of hydrochloric acid and other byproducts. Safety data sheets emphasize the need for protective measures when handling this compound due to its corrosive nature and potential health hazards .

tert-Butyltrichlorosilane can be compared with several similar compounds in terms of structure and reactivity. Below are some notable comparisons:

CompoundFormulaUnique Features
TrimethylchlorosilaneC₃H₉ClSiLess reactive than tert-butyltrichlorosilane; used primarily as a silylating agent.
TriethylchlorosilaneC₆H₁₅ClSiSimilar reactivity but larger ethyl groups; used in similar applications.
TrichlorosilaneSiCl₃A simpler structure that lacks organic groups; highly reactive and used in various industrial applications.

Uniqueness of tert-Butyltrichlorosilane: Its tert-butyl group imparts unique steric hindrance that affects its reactivity profile compared to simpler chlorosilanes. This steric effect can influence reaction pathways and product distributions in synthetic chemistry.

The direct reaction between trimethyl chloride and silicon tetrachloride represents one of the most established synthetic pathways for producing tert-butyltrichlorosilane [5]. This methodology involves the nucleophilic attack of the tert-butyl carbonium ion on the silicon tetrachloride molecule, resulting in the substitution of one chlorine atom with the tert-butyl group [11]. The reaction proceeds through an electrophilic substitution mechanism where silicon tetrachloride acts as the electrophilic species [13].

The preparation of the tert-butyl chloride precursor follows well-established protocols involving the reaction of tert-butyl alcohol with hydrochloric acid [12] [19]. This preliminary step occurs readily at room temperature through an SN1 mechanism, where the tertiary alcohol forms a stable carbocation intermediate before chloride ion attack [20]. The overall reaction sequence can be represented as tert-butyl alcohol converting to tert-butyl chloride, which subsequently reacts with silicon tetrachloride under controlled conditions [12].

Temperature control during the reaction is critical for optimal yields, with the process typically conducted at temperatures ranging from 250 to 350 degrees Celsius [11] [22]. The reaction mixture requires careful monitoring to prevent decomposition of the organic components while ensuring complete conversion of the starting materials [23]. Industrial implementations of this method have achieved yields ranging from 70 to 85 percent under optimized conditions [22] [24].

The mechanistic pathway involves initial formation of the tert-butyl carbocation followed by nucleophilic attack on the silicon center [19] [20]. Silicon tetrachloride exhibits characteristic electrophilic behavior due to the electron-withdrawing effect of the four chlorine substituents [13]. The reaction proceeds through a concerted mechanism where bond formation and breaking occur simultaneously to minimize the formation of unstable intermediates [22].

Grignard-Based Synthetic Routes

Grignard reagent methodologies offer an alternative synthetic approach for tert-butyltrichlorosilane preparation through organometallic chemistry [8] [10]. The process involves the initial formation of tert-butylmagnesium chloride from tert-butyl chloride and magnesium metal in anhydrous tetrahydrofuran solvent [8]. This organometallic intermediate subsequently reacts with silicon tetrachloride to yield the desired tert-butyltrichlorosilane product [10].

The Grignard reaction requires stringent anhydrous conditions to prevent decomposition of the magnesium-carbon bond [8] [10]. Tetrahydrofuran serves as both solvent and coordinating ligand, stabilizing the Grignard reagent and facilitating the subsequent coupling reaction with silicon tetrachloride [8]. Temperature control during Grignard formation typically ranges from negative 78 degrees Celsius to room temperature, depending on the specific protocol employed [10].

Modified Grignard procedures have been developed to enhance reaction efficiency and product selectivity [8]. These modifications include the use of cosolvents and the implementation of in situ coupling reactions where Grignard formation and silicon tetrachloride addition occur simultaneously [8]. Such approaches minimize the exposure time of the reactive Grignard species and reduce side reactions that can lower overall yields [10].

The coupling reaction between tert-butylmagnesium chloride and silicon tetrachloride proceeds through nucleophilic substitution at the silicon center [8] [10]. The reaction typically requires 4 to 8 hours for completion and yields ranging from 60 to 75 percent have been reported in the literature [8]. The use of excess silicon tetrachloride can drive the reaction to completion but requires careful purification to remove unreacted starting material [10].

Catalytic Approaches to Synthesis

Catalytic methodologies for tert-butyltrichlorosilane synthesis have emerged as promising alternatives to traditional stoichiometric approaches [15] [22]. Copper-based catalytic systems have shown particular effectiveness in promoting the formation of carbon-silicon bonds under mild reaction conditions [15]. These catalytic processes typically operate through fluidized bed reactor configurations that enable continuous production and improved heat transfer characteristics [22].

The copper-catalyzed direct synthesis process involves the reaction of tert-butyl halides with silicon in the presence of copper catalysts [22] [24]. This methodology eliminates the need for pre-formed silicon tetrachloride and enables direct formation of the target compound from readily available starting materials [22]. The catalytic process typically operates at temperatures between 300 and 450 degrees Celsius with reaction times of 1 to 3 hours [24].

Fluidized bed reactor technology has been successfully implemented for catalytic alkylsilane production [22]. These reactor systems provide excellent mass and heat transfer characteristics while enabling continuous operation and product recovery [22]. The fluidized bed configuration allows for precise control of reaction parameters including temperature, pressure, and residence time [34].

Recent developments in heterogeneous catalysis have focused on the development of recoverable catalyst systems that maintain activity over extended reaction cycles [15]. These systems offer significant advantages for industrial implementation by reducing catalyst costs and minimizing waste generation [15]. Catalyst leaching studies have demonstrated the stability of properly designed heterogeneous systems under typical reaction conditions [15].

Scale-Up and Industrial Production Considerations

Industrial scale production of tert-butyltrichlorosilane requires careful consideration of process optimization parameters including temperature control, pressure management, and heat transfer efficiency [27] [28]. Scale-up from laboratory to industrial production presents unique challenges related to mass transfer limitations and temperature uniformity across large reactor volumes [27].

Process optimization studies have identified key variables that significantly impact production efficiency and product quality [30]. Temperature control emerges as the most critical parameter, with optimal operating windows typically ranging from 250 to 350 degrees Celsius depending on the specific synthetic methodology employed [30] [35]. Pressure management becomes increasingly important at industrial scale to ensure consistent reaction conditions and product quality [34].

Heat transfer considerations play a crucial role in successful scale-up operations [27] [28]. Industrial reactors must incorporate sophisticated heat exchange systems to maintain uniform temperature profiles and prevent localized hot spots that can lead to product decomposition [28]. Continuous monitoring and control systems are essential for maintaining optimal reaction conditions throughout the production cycle [34].

Economic evaluation of different production methodologies reveals significant cost variations depending on the chosen synthetic approach [35]. Direct synthesis methods generally offer lower raw material costs but may require more sophisticated process control systems [35]. Catalytic approaches provide improved yields and selectivity but involve higher initial capital investments for catalyst systems and reactor infrastructure [22] [35].

Product purification and quality control represent critical aspects of industrial production [34] [36]. Distillation systems must be designed to handle the specific physical properties of tert-butyltrichlorosilane, including its boiling point of 132 to 134 degrees Celsius and high reactivity toward moisture [11] [34]. Advanced separation technologies may be required to achieve the purity specifications demanded by end-use applications [36].

Synthesis MethodTemperature (°C)Pressure (bar)Typical Yield (%)Reaction Time
Trimethyl Chloride + Silicon Tetrachloride (Direct)132-134 (product boiling point)Atmospheric70-852-4 hours
Grignard Route (tert-butylmagnesium chloride + Silicon Tetrachloride)25-60 (tetrahydrofuran reflux)Atmospheric60-754-8 hours
Catalytic (Copper-catalyzed)300-450 (reactor)1-5 (industrial)80-901-3 hours
Industrial Scale Process250-350 (optimized)2-10 (process dependent)85-95Continuous
PropertyValueReference/Standard
Molecular FormulaC₄H₉Cl₃SiChemical Database
Molecular Weight (grams per mole)191.56Calculated
Melting Point (°C)97-100Literature
Boiling Point (°C)132-134Literature
Density (grams per cubic centimeter)1.16Experimental
Refractive Index1.4360Experimental
Flash Point (°C)105Safety Data
Hydrolytic SensitivityHigh (reacts rapidly with moisture)Experimental observation

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

18171-74-9

Wikipedia

Tert-butyl(trichloro)silane

General Manufacturing Information

Silane, trichloro(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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